1-(Pyridin-3-YL)-2-O-tolylethanone
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Overview
Description
1-(Pyridin-3-YL)-2-O-tolylethanone, also known as 3-Pyridyl-2-tolyl-1-ethanone, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-YL)-2-O-tolylethanone is not fully understood. However, it has been reported to exhibit its biological activities through various pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been reported to exhibit anti-microbial effects against various pathogens such as bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Pyridin-3-YL)-2-O-tolylethanone in lab experiments is its versatility. It can be used in the synthesis of various heterocyclic compounds that have potential biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in aqueous-based experiments.
Future Directions
There are various future directions for the use of 1-(Pyridin-3-YL)-2-O-tolylethanone in scientific research. One of the future directions is the synthesis of novel heterocyclic compounds that have potential biological activities. Additionally, this compound can be used as a starting material in the synthesis of various pharmaceuticals such as antihistamines and anti-cancer drugs. Furthermore, the biological activities of this compound can be further explored to identify new therapeutic targets.
Synthesis Methods
The synthesis of 1-(Pyridin-3-YL)-2-O-tolylethanone can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with 2-tolylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic acid or ethanol and the product is obtained through crystallization.
Scientific Research Applications
1-(Pyridin-3-YL)-2-O-tolylethanone has various applications in scientific research. It is widely used in the synthesis of various heterocyclic compounds that have potential biological activities. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It is also used as a building block in the synthesis of various pharmaceuticals such as antihistamines and anti-cancer drugs.
properties
IUPAC Name |
2-(2-methylphenyl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-2-3-6-12(11)9-14(16)13-7-4-8-15-10-13/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANTNORTXVVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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